4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve complex organic synthesis strategies, including the formation of the piperazine ring and the introduction of the fluorophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be expected to be complex due to the presence of several functional groups. The fluorophenyl group, piperazine ring, and pyrazolo[3,4-d][1,2,3]triazine moiety would all contribute to the overall structure .Scientific Research Applications
Application Summary
Antitumor and Antileukemia Activity
Pyrazolo[3,4-d][1,2,3]triazines have been investigated for their antitumor and antileukemia properties . These derivatives exhibit promising biological activity and are of interest in cancer research. Researchers explore their potential as novel chemotherapeutic agents by assessing their cytotoxic effects on tumor cells and leukemia cell lines.
Experimental Procedures
To evaluate the antitumor and antileukemia activity, researchers typically follow these experimental procedures:
- Synthesis : The compound is synthesized using appropriate methods, such as visible-light-induced radical denitrogenative trifluoromethylation followed by defluorinative cyclization . The structure is confirmed using techniques like 1H, 13C, 19F-NMR, IR spectroscopy, and mass spectrometry.
Conclusion
The compound’s antitumor and antileukemia potential makes it a valuable candidate for further investigation in cancer therapy. Its unique structure and mode of action warrant continued research to optimize its efficacy and safety.
Paveliev, S. A., Ustyuzhanin, A. O., Krylov, I. B., & Terent’ev, A. O. (2023). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2023(2), M1620. DOI: 10.3390/M1620
properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-7-phenylpyrazolo[3,4-d]triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7/c21-15-6-8-16(9-7-15)26-10-12-27(13-11-26)19-18-14-22-28(20(18)24-25-23-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQIXFGOYXHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-fluorophenyl)piperazin-1-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine |
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